REACTION_SMILES
|
[CH3:1][c:2]1[nH:3][c:4]([CH3:9])[cH:5][c:6](=[O:8])[cH:7]1.[OH2:14].[OH:10][N+:11]([O-:12])=[O:13]>>[CH3:1][c:2]1[nH:3][c:4]([CH3:9])[cH:5][c:6](=[O:8])[cH:7]1.[O:10]=[N+:11]([OH:12])[O-:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(=O)cc(C)[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(=O)cc(C)[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][c:2]1[nH:3][c:4]([CH3:9])[cH:5][c:6](=[O:8])[cH:7]1.[OH2:14].[OH:10][N+:11]([O-:12])=[O:13]>>[CH3:1][c:2]1[nH:3][c:4]([CH3:9])[cH:5][c:6](=[O:8])[cH:7]1.[O:10]=[N+:11]([OH:12])[O-:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(=O)cc(C)[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(=O)cc(C)[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |